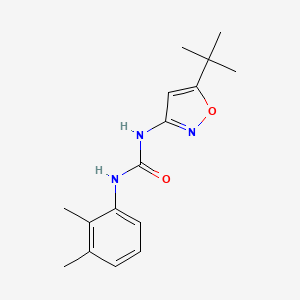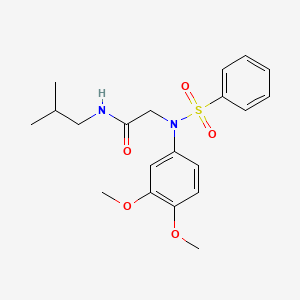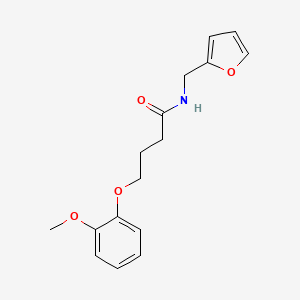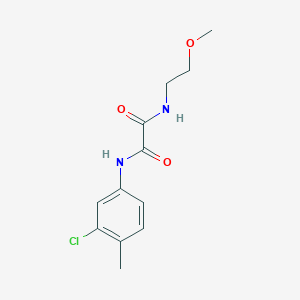
N-(5-tert-butyl-3-isoxazolyl)-N'-(2,3-dimethylphenyl)urea
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of isoxazole and urea derivatives often involves successive transformations, including the Curtius rearrangement. For instance, the synthesis of functionally substituted isoxazoles from related compounds has been demonstrated through various organic transformations, leading to the formation of sulfonamides and urea derivatives containing isoxazole fragments (Potkin, Petkevich, & Zalesskaya, 2009).
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by their urea scaffold, which can adopt various conformations depending on the substituents attached to the nitrogen atoms. For instance, N,N'-diaryl-N,N'-dimethyl ureas have been studied for their conformational preferences, revealing insights into the structural dynamics of such compounds (Clayden et al., 2010).
Chemical Reactions and Properties
Urea derivatives participate in a range of chemical reactions, reflecting their versatile chemical properties. For example, urea acts as a leaving group in certain reactions, leading to the synthesis of novel compounds. Such reactivity showcases the utility of urea derivatives in synthetic chemistry (Wellmar, 1998).
Applications De Recherche Scientifique
Computational and Experimental Investigations
A study by Theuergarten et al. (2014) explores the fixation of CO2 and N2O by sterically demanding N-heterocyclic carbenes and their combinations with borane, highlighting the potential of these compounds in capturing and utilizing greenhouse gases. The research indicates that N-(5-tert-butyl-3-isoxazolyl)-N'-(2,3-dimethylphenyl)urea derivatives could play a role in environmental remediation efforts by facilitating the activation and conversion of CO2 and N2O into more stable compounds (Theuergarten et al., 2014).
Photochemical Properties and Transformations
Kravchenko et al. (2018) investigated the photochemical transformations of certain compounds under UV irradiation, revealing insights into the structural dynamics and stability of N-(5-tert-butyl-3-isoxazolyl)-N'-(2,3-dimethylphenyl)urea derivatives. These findings have implications for the development of photoresponsive materials and the study of photodegradation processes in environmental contexts (Kravchenko et al., 2018).
Synthesis of Ureas through Phosgene Substitutes
Research by Bigi et al. (2000) on the synthesis of ureas without the use of hazardous reagents such as phosgene demonstrates the utility of N-(5-tert-butyl-3-isoxazolyl)-N'-(2,3-dimethylphenyl)urea in safer, more environmentally friendly chemical synthesis practices. This work contributes to green chemistry by offering alternative methods for producing urea derivatives, which are important in various industrial and pharmaceutical applications (Bigi et al., 2000).
Synthesis of Isoxazoles
Potkin et al. (2009) described the synthesis of functionally substituted isoxazoles from 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbonitrile, leading to the formation of sulfonamides and urea derivatives. This research highlights the versatility of N-(5-tert-butyl-3-isoxazolyl)-N'-(2,3-dimethylphenyl)urea in synthesizing novel compounds with potential applications in medicinal chemistry and material science (Potkin et al., 2009).
Environmental Degradation Studies
Ozaki et al. (1986) studied the degradation of the urea herbicide isouron, a compound closely related to N-(5-tert-butyl-3-isoxazolyl)-N'-(2,3-dimethylphenyl)urea, in various soils. The findings provide valuable information on the environmental behavior and stability of such compounds, which is crucial for assessing their impact on ecosystems and for developing strategies to mitigate any potential adverse effects (Ozaki et al., 1986).
Propriétés
IUPAC Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(2,3-dimethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-10-7-6-8-12(11(10)2)17-15(20)18-14-9-13(21-19-14)16(3,4)5/h6-9H,1-5H3,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXQWEBMLGYXAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NC2=NOC(=C2)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N~1~-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4557928.png)

![4-[3-(benzylthio)-1H-diaziren-1-yl]-5-ethyl-6-methyl-2-pyrimidinamine](/img/structure/B4557944.png)

![2-(phenylthio)-N-[4-(1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4557957.png)

![N-[4-(1-piperidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4557973.png)
![methyl 4-{[({5-[(2-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}benzoate](/img/structure/B4557981.png)
![1-ethyl-6-(2-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4557994.png)

